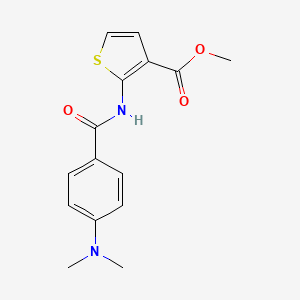
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a thiazole ring, and a chromene ring . These structures are often found in biologically active compounds, so this molecule could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, thiazole, and chromene rings would contribute to the molecule’s rigidity and could influence its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group in the chromene ring could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and potentially its solubility in various solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Research has demonstrated the utility of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives in antimicrobial and antifungal applications. For instance, a study on the microwave-assisted synthesis of related compounds revealed significant antibacterial and antifungal activities against a variety of bacterial strains, indicating their potential as antimicrobial agents (Raval, Naik, & Desai, 2012). Another investigation into the synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives also highlighted their antimicrobial efficacy, showcasing their potential in combating microbial pathogens (Mostafa, El-Salam, & Alothman, 2013).
Chemosensory Applications
Coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and studied for their properties as chemosensors, particularly for the detection of cyanide anions. These compounds exhibit significant changes in their photophysical properties upon interaction with cyanide, demonstrating their potential utility in environmental monitoring and safety applications (Wang et al., 2015).
Molecular Structure and Coordination Chemistry
The molecular structure and coordination chemistry of this compound derivatives have been explored, with studies revealing their complexation with metals such as copper(II), cobalt(II), and nickel(II). These studies provide insights into the ligand properties of such compounds and their potential applications in the development of metal-based drugs or as components in catalytic systems (Myannik et al., 2018).
Cytotoxic and Anticancer Activity
Some derivatives of this compound have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These studies suggest the potential of these compounds in anticancer therapies, highlighting their ability to inhibit the growth of specific cancer cells without significant toxicity to healthy cells (Shankar et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c1-10-6-7-15(23-10)13-9-25-18(19-13)20-16(21)12-8-11-4-2-3-5-14(11)24-17(12)22/h2-9H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBLXQOMQFJGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
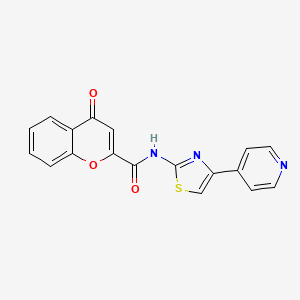
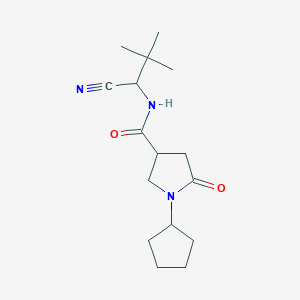
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2979782.png)

![N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2979784.png)
![ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate](/img/structure/B2979785.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2979786.png)
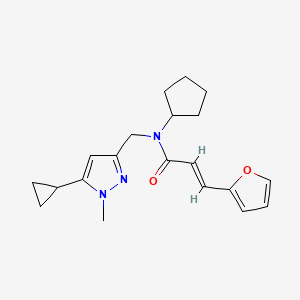
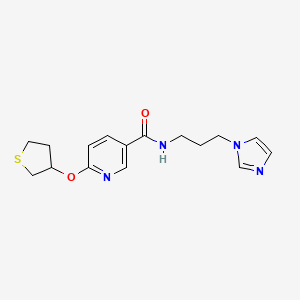
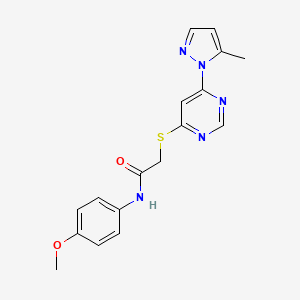
![2-Cyclopropyl-5-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979795.png)

